molecular formula C17H22N2O2S B11363455 2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11363455
M. Wt: 318.4 g/mol
InChI Key: DSQBVNVWXWHUQW-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a tert-butylphenoxy group and a thiazolylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of 4-tert-butylphenol: This is achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: 4-tert-butylphenol is then reacted with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetic acid with 2-methyl-1,3-thiazol-4-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with metal ions and proteins, potentially inhibiting or modulating their activity. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetic acid: Shares the phenoxy group but lacks the thiazole moiety.

    N-(2-methyl-1,3-thiazol-4-yl)methylacetamide: Contains the thiazole and acetamide groups but lacks the phenoxy group.

    4-tert-butylphenol: Contains the tert-butylphenol structure but lacks the acetamide and thiazole groups.

Uniqueness

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the combination of its phenoxy, thiazole, and acetamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C17H22N2O2S/c1-12-19-14(11-22-12)9-18-16(20)10-21-15-7-5-13(6-8-15)17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,20)

InChI Key

DSQBVNVWXWHUQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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